N-环戊基-2-(哌嗪-1-基)丙酰胺

描述

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

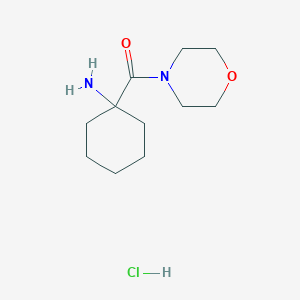

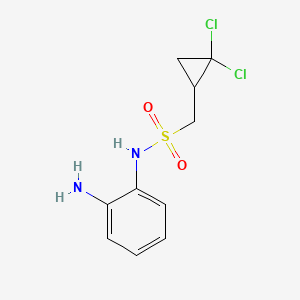

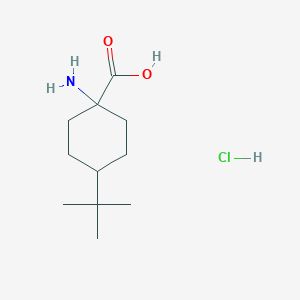

The molecular formula of N-cyclopentyl-2-(piperazin-1-yl)propanamide is C12H23N3O . Its molecular weight is 225.33 g/mol .Chemical Reactions Analysis

Piperazine derivatives have been explored for their antiproliferative activity in the context of cancer, showing potential as sigma (2) agonists. On another front, 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides have been synthesized and evaluated for their antibacterial activity, showing promise as agents with mild cytotoxicity.Physical And Chemical Properties Analysis

The physical and chemical properties of N-cyclopentyl-2-(piperazin-1-yl)propanamide include a molecular weight of 225.33 g/mol . Other specific properties like density, melting point, and boiling point are not provided in the search results.科学研究应用

肿瘤学和诊断应用的新型类似物

研究人员已经开发出 σ 受体配体 1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)丙基]哌嗪 (PB28) 的新型类似物,增加了极性官能团并降低了亲脂性。这些改性旨在通过提高其进入肿瘤细胞的能力,同时保持 P-gp 外排泵的适度活性,来增强 PB28 在肿瘤学中治疗和/或诊断应用的效用 (Abate et al., 2011).

抗疟疾和抗过敏活性

一系列 N4,N4-二取代的 2-乙酰吡啶硫代氨基甲腙,包括具有哌嗪取代的类似物,与单取代对应物相比对恶性疟原虫表现出优异的活性,表明其作为抗疟疾剂的潜力 (Klaymann et al., 1979)。此外,为抗过敏活性合成的 N-(吡啶-2-基)-3-(哌嗪-1-基)丙酰胺衍生物在体内显示出有希望的结果,显示出与奥沙托米德相当的疗效 (Courant et al., 1993).

抗增殖和抗菌剂

某些哌嗪衍生物,例如 PB28 的类似物,已因其在癌症背景下的抗增殖活性而被探索,显示出作为 sigma(2) 激动剂的潜力 (Berardi et al., 2009)。在另一个方面,3-[4-(2-呋喃甲酰)-1-哌嗪基]-N-(取代)丙酰胺已被合成并评估其抗菌活性,显示出作为具有轻度细胞毒性的药物的希望 (Hussain et al., 2018).

药物-膜相互作用研究

哌嗪 N-取代中 N-烷基基团对利福霉素治疗作用的影响,特别是利福平 (RIF) 和利福喷丁 (RPT) 之间的不同的药代动力学特性和临床表现,突出了由分子修饰影响的药物-膜相互作用的重要性 (Lage et al., 2018).

作用机制

Target of action

Compounds with a piperazine moiety are often used in the development of pharmaceuticals due to their wide range of biological activities . .

Mode of action

The mode of action would depend on the specific target of the compound. Piperazine derivatives often act by binding to their target proteins and modulating their activity .

Biochemical pathways

Again, without specific information, it’s hard to say which biochemical pathways “N-cyclopentyl-2-(piperazin-1-yl)propanamide” might affect. Piperazine derivatives can be involved in a variety of pathways depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives can have varied ADME properties .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its ability to reach its target, and its interactions with its target .

属性

IUPAC Name |

N-cyclopentyl-2-piperazin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c1-10(15-8-6-13-7-9-15)12(16)14-11-4-2-3-5-11/h10-11,13H,2-9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWRDFSLDIZCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(piperazin-1-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)

![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)

![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)

![{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1521223.png)